molecular formula C19H24FN5O3S2 B2706044 2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105200-27-8

2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2706044
CAS No.: 1105200-27-8
M. Wt: 453.55
InChI Key: AVJMQTXRDXNCDY-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(4-Fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 4-fluorophenoxy acetyl group, a thioether linkage, and an N-isopropyl acetamide moiety. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in drug design .

Properties

IUPAC Name

2-[[5-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3S2/c1-13(2)21-16(26)12-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)11-28-15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJMQTXRDXNCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide , with CAS number 1105200-27-8 , is a complex organic molecule that integrates a piperazine moiety and a thiadiazole ring into its structure. This compound is of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN5O3S2C_{19}H_{24}FN_{5}O_{3}S_{2}, with a molecular weight of 453.6 g/mol . The presence of the thiadiazole and piperazine substructures is significant for its biological activity, as these groups are known to enhance pharmacological effects.

PropertyValue
Molecular FormulaC₁₉H₂₄FN₅O₃S₂
Molecular Weight453.6 g/mol
CAS Number1105200-27-8

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole , such as this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated significant growth inhibition in various cancer cell lines, including HCT116 (human colon cancer) with EC50 values around 3–4 μM .
  • Antimicrobial Properties : The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Thiadiazole derivatives have been reported to exhibit moderate to significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The incorporation of piperazine and thiadiazole moieties has been linked to anti-inflammatory activity in various models .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signaling pathways that lead to therapeutic effects.
  • DNA Intercalation : The structural characteristics allow it to intercalate into DNA, potentially affecting gene expression and leading to apoptosis in malignant cells.

Case Studies

Several studies have explored the biological activities of similar thiadiazole derivatives:

  • Anticancer Studies : A review highlighted that certain 1,3,4-thiadiazole derivatives induced apoptosis without cell cycle arrest in HCT116 cells . Another study reported compounds with IC50 values as low as 8 μM , indicating potent anticancer properties .
  • Antimicrobial Efficacy : Compounds containing the thiadiazole ring were evaluated for their antibacterial properties against strains like E. coli and S. aureus, with some exhibiting MIC values lower than standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives containing piperazine and thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of related compounds using human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited high percent growth inhibition (PGI), suggesting that modifications to the core structure can enhance efficacy against specific cancer types .

CompoundCell LinePercent Growth Inhibition (%)
Compound AHCT-11686.61
Compound BMCF-785.26
Compound CHeLa75.99

Other Biological Activities

Beyond anticancer properties, compounds similar to 2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide have been investigated for additional biological activities:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that modifications to the piperazine moiety can lead to reduced inflammation in animal models.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with thiadiazole and fluorophenoxyacetyl groups. Researchers are exploring various synthetic routes to optimize yield and purity while assessing how structural modifications impact biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Thio Substituent Piperazine Substituent Acetamide Group
Target Compound -(S)-N-isopropylacetamide 4-(2-(4-fluorophenoxy)acetyl)piperazine N-isopropyl
5e () -(4-chlorobenzyl)thio - 2-(5-isopropyl-2-methylphenoxy)
5h () -(benzylthio) - 2-(2-isopropyl-5-methylphenoxy)
Compound -(S)-N-isopropylacetamide 4-(2-fluorobenzoyl)piperazine N-isopropyl
Compound -(5-methylisoxazol-3-yl) 4-(3,4-dimethoxyphenylacetyl)piperazine N-(5-methylisoxazol-3-yl)
Compound -(ethylthio) 4-(2-fluorophenyl)piperazine N-ethyl

Key Observations :

  • Piperazine Substitution: The target compound’s 4-fluorophenoxy acetyl group (electron-withdrawing) contrasts with the 3,4-dimethoxyphenylacetyl group (electron-donating) in ’s compound, which may enhance lipophilicity and receptor binding .
  • Fluorine Position: ’s compound features a 2-fluorobenzoyl group on piperazine, whereas the target has a 4-fluorophenoxy group. Ortho-substitution may hinder rotational freedom, affecting binding kinetics .

Physicochemical Properties

Table 2: Comparison of Physical Properties

Compound ID Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound - - ~550 (estimated)
5e () 74 132–134 481.0
5h () 88 133–135 497.0
Compound - - 518.6

Key Observations :

  • Higher yields (e.g., 88% for 5h, ) correlate with benzylthio substituents, suggesting favorable reaction kinetics for bulky thioethers .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2: Functionalization of the piperazine moiety by reacting with 2-(4-fluorophenoxy)acetyl chloride.
  • Step 3: Thioether linkage formation using 2-chloro-N-isopropylacetamide and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
  • Purification: Recrystallization from DMSO/water mixtures (2:1 ratio) is recommended for high-purity yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for the thiadiazole (δ 160-170 ppm for C=S) and piperazine (δ 2.5-3.5 ppm for N-CH₂) moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ values to quantify potency .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-1/2 inhibition) to study mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conflicting methodologies report variable efficiencies?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., POCl₃ stoichiometry, reflux time) and identify optimal conditions .
  • Catalyst Screening: Evaluate alternative catalysts (e.g., TEA, DMAP) to enhance thioether bond formation .
  • Contradiction Resolution: Cross-reference solvent systems (e.g., DMF vs. acetonitrile) and adjust reaction times to mitigate side-product formation .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural Confirmation: Re-characterize the compound to rule out batch-specific impurities affecting bioactivity .

Q. What computational methods can predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, bacterial topoisomerases) .
  • QSAR Modeling: Train models on analogs (e.g., trifluoromethyl-containing derivatives) to correlate substituent effects with activity .
  • MD Simulations: Analyze piperazine-thiadiazole conformational flexibility and its impact on binding kinetics .

Q. How to design analogs with improved pharmacokinetic profiles?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-fluorophenoxy group with metabolically stable moieties (e.g., 4-CF₃, 4-OCF₃) to enhance half-life .
  • Prodrug Strategies: Introduce esterase-labile groups (e.g., acetyl) to improve solubility and oral bioavailability .
  • LogP Optimization: Modify the N-isopropyl group to balance lipophilicity (e.g., cyclopropyl vs. tert-butyl) for better membrane permeability .

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